

# "N,N-di-n-Butylethylenediamine" chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N,N-di-n-Butylethylenediamine**

Cat. No.: **B1294425**

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An In-depth Technical Guide to the Chemical Properties of **N,N-di-n-Butylethylenediamine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N,N-di-n-Butylethylenediamine** (CAS No. 3529-09-7) is an organic chemical intermediate belonging to the family of diamines.<sup>[1]</sup> Structurally, it is an ethylenediamine derivative where two n-butyl groups are attached to one of the nitrogen atoms, resulting in a molecule with both a tertiary and a primary amine functional group. This unique structure influences its chemical reactivity and physical properties, making it a subject of interest in various synthetic applications. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and relevant experimental protocols.

## Chemical and Physical Properties

The properties of **N,N-di-n-Butylethylenediamine** are summarized in the tables below. These characteristics are fundamental for its handling, storage, and application in experimental settings.

### Table 2.1: General and Physical Properties

Property	Value	Reference
Appearance	Clear, colorless to light yellow/orange liquid	[2][3]
Boiling Point	109-114 °C (at 20 mmHg)	[2]
Density	0.82 g/cm³	[2]
Refractive Index	1.4430 (at 20°C)	[2]
Flash Point	88 °C	[2]

**Table 2.2: Chemical Identifiers and Molecular Properties**

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>24</sub> N <sub>2</sub>	[4][5]
Molecular Weight	172.31 g/mol	[4][5]
CAS Number	3529-09-7	[2][3][4][5][6][7]
IUPAC Name	N',N'-dibutylethane-1,2-diamine	[5]
Synonyms	(2-aminoethyl)dibutylamine, N,N-dibutylethane-1,2-diamine	[5]
pKa (Predicted)	9.67 ± 0.10	[2]

## Spectroscopic Data

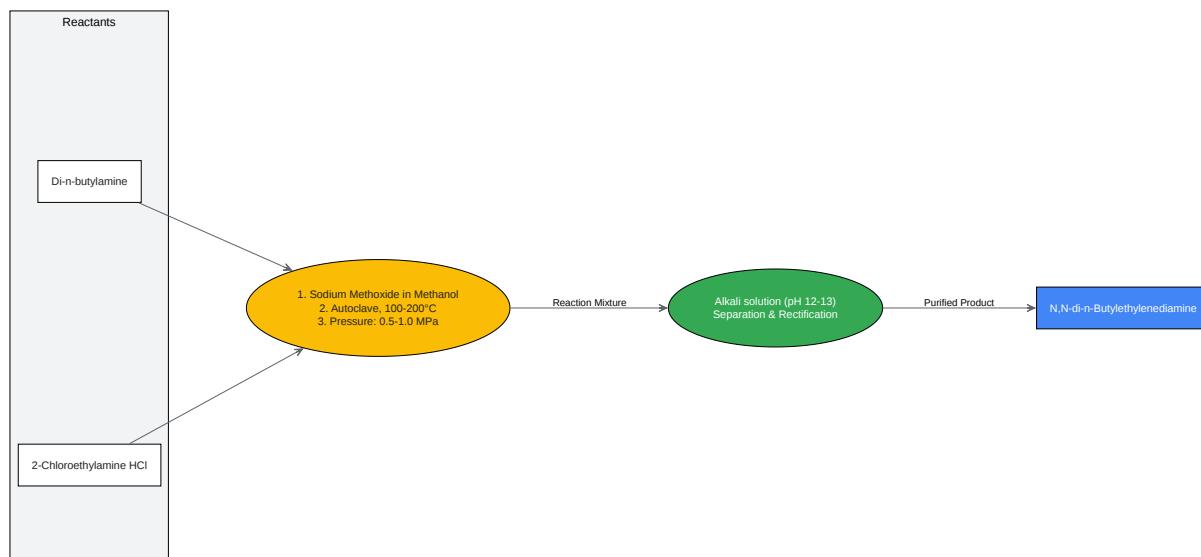
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **N,N-di-n-Butylethylenediamine**.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for a primary amine, including N-H stretching vibrations (typically two bands for the -NH<sub>2</sub> group) in the 3300-3500 cm<sup>-1</sup> region. A strong, broad band due to N-H wagging may also be observed between 665-910 cm<sup>-1</sup>. C-N stretching vibrations for the aliphatic amine are expected in the 1020-1250 cm<sup>-1</sup> range. FTIR spectral data for this compound is available on PubChem.[5]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR spectroscopy would provide distinct signals for the protons on the butyl chains and the ethylenediamine backbone. The protons on the carbon adjacent to the primary amine nitrogen would be deshielded. The  $-\text{NH}_2$  protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.  $^1\text{H}$  NMR data is also noted as being available in the PubChem database.[5]

## Synthesis Pathway

**N,N-di-n-Butylethylenediamine** can be synthesized through the reaction of di-n-butylamine and 2-chloroethylamine hydrochloride in an autoclave.[1] This process is an example of nucleophilic substitution where the secondary amine (di-n-butylamine) acts as the nucleophile.



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Caption: Synthesis of **N,N-di-n-Butylethylenediamine**.

## Experimental Protocols

Detailed methodologies for determining key chemical properties are provided below.

### Protocol for Density Determination of a Liquid

This protocol outlines the procedure for measuring the density of a liquid sample like **N,N-di-n-Butylethylenediamine** using a graduated cylinder and an analytical balance.

- Preparation: Ensure the 25 mL or 50 mL graduated cylinder is clean and completely dry.
- Mass of Empty Cylinder: Place the empty graduated cylinder on the analytical balance and record its mass to the nearest 0.001 g.
- Volume Measurement: Carefully add approximately 20 mL of **N,N-di-n-Butylethylenediamine** to the graduated cylinder. Record the exact volume by reading the bottom of the meniscus at eye level.
- Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid on the same analytical balance and record the combined mass.
- Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.
- Calculation:
  - Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.
  - Calculate the density using the formula:  $\text{Density} = \text{Mass} / \text{Volume}$ .
- Replication: Repeat the measurement at least two more times and calculate the average density to ensure precision.

### Protocol for Spectroscopic Analysis (General)

#### 5.2.1 Infrared (IR) Spectroscopy

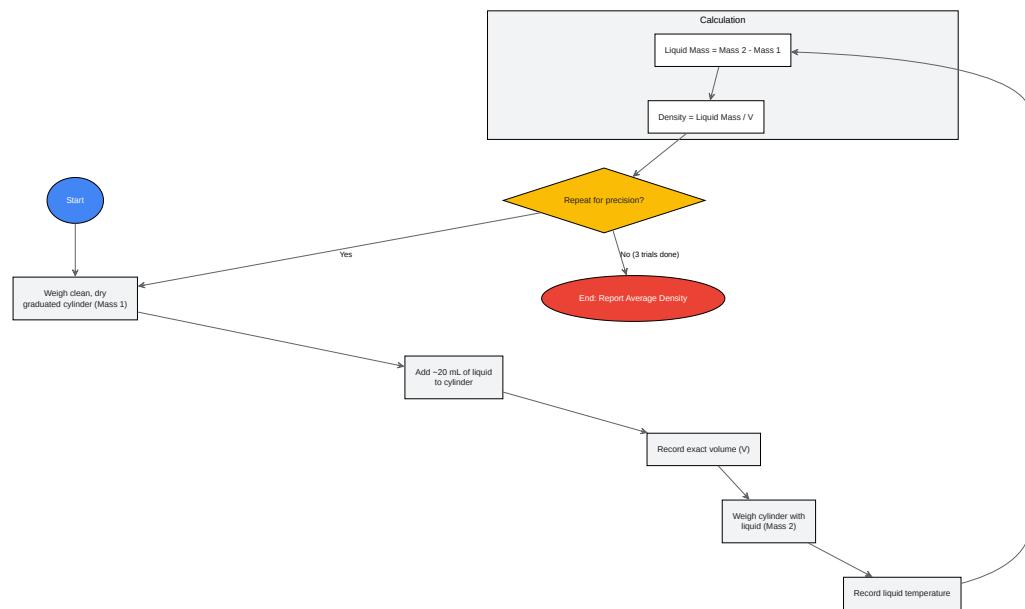
- Sample Preparation: As **N,N-di-n-Butylethylenediamine** is a liquid, it can be analyzed neat. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
- Background Scan: A background spectrum of the empty spectrometer is run to account for atmospheric CO<sub>2</sub> and water vapor.
- Sample Scan: The prepared sample is placed in the spectrometer's sample holder.
- Data Acquisition: The IR spectrum is acquired over the standard range (e.g., 4000 to 400 cm<sup>-1</sup>).
- Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

### 5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **N,N-di-n-Butylethylenediamine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.
- Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often included in the solvent to calibrate the chemical shift scale to 0 ppm.
- Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: A standard <sup>1</sup>H NMR experiment is run. This involves applying a series of radiofrequency pulses and acquiring the free induction decay (FID) signal.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS.
- Analysis: The chemical shifts, integration values (proton count), and splitting patterns (multiplicity) of the signals are analyzed to confirm the structure of the molecule.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of a liquid's density.



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Caption: Workflow for determining the density of a liquid.

## Safety and Handling

**N,N-di-n-Butylethylenediamine** is classified as a hazardous substance.

- GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[\[5\]](#)
- Precautionary Measures:
  - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

- Handle only in a well-ventilated area or under a chemical fume hood.
- Keep away from heat and open flames.[\[2\]](#)
- Store in a tightly closed container in a cool, dry place under an inert atmosphere.[\[2\]](#)[\[7\]](#)
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

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- To cite this document: BenchChem. ["N,N-di-n-Butylethylenediamine" chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294425#n-n-di-n-butylethylenediamine-chemical-properties\]](https://www.benchchem.com/product/b1294425#n-n-di-n-butylethylenediamine-chemical-properties)

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